2,3,4,6,7,12-Hexahydro-1H-indolo[2,3-a]quinolizin-5-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,6,7,12-Hexahydro-1H-indolo[2,3-a]quinolizin-5-ium perchlorate is a complex organic compound with the molecular formula C15H17N2ClO4.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6,7,12-Hexahydro-1H-indolo[2,3-a]quinolizin-5-ium perchlorate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable indole derivative with a quinolizidine precursor under acidic conditions. The reaction is often carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,6,7,12-Hexahydro-1H-indolo[2,3-a]quinolizin-5-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizine derivatives.
Reduction: Reduction reactions can yield tetrahydroquinolizine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted indoloquinolizine derivatives, which can exhibit different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
2,3,4,6,7,12-Hexahydro-1H-indolo[2,3-a]quinolizin-5-ium perchlorate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as a DNA-intercalating agent and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2,3,4,6,7,12-Hexahydro-1H-indolo[2,3-a]quinolizin-5-ium perchlorate involves its interaction with specific molecular targets and pathways. It is known to intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. This property makes it a potential candidate for anticancer therapies. Additionally, the compound can interact with various enzymes and receptors, modulating their activity and influencing biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Ethyl-3,4,6,7,12,12B-Hexahydro-1H-indolo[2,3-a]quinolizin-2-one: Similar in structure but differs in the functional groups attached to the core structure.
6H-Indolo[2,3-b]quinoxalines: Known for their DNA-intercalating properties and potential anticancer activities.
Uniqueness
2,3,4,6,7,12-Hexahydro-1H-indolo[2,3-a]quinolizin-5-ium perchlorate is unique due to its specific molecular structure, which allows it to interact with DNA and other biological targets in a distinct manner. This uniqueness contributes to its potential as a therapeutic agent and its versatility in scientific research .
Eigenschaften
CAS-Nummer |
62933-06-6 |
---|---|
Molekularformel |
C15H17ClN2O4 |
Molekulargewicht |
324.76 g/mol |
IUPAC-Name |
2,3,4,6,7,12-hexahydro-1H-indolo[2,3-a]quinolizin-5-ium;perchlorate |
InChI |
InChI=1S/C15H16N2.ClHO4/c1-2-6-13-11(5-1)12-8-10-17-9-4-3-7-14(17)15(12)16-13;2-1(3,4)5/h1-2,5-6H,3-4,7-10H2;(H,2,3,4,5) |
InChI-Schlüssel |
LWXGAZAOXRNEJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC[N+]2=C(C1)C3=C(CC2)C4=CC=CC=C4N3.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.